3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine
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Overview
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole ring and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and as a potential drug candidate.
Medicine: Its structural features allow for the exploration of new therapeutic agents, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The pyridine and imidazole rings contribute to the compound’s ability to coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine atom on the pyridine ring, which can influence its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Uniqueness
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)pyridine is unique due to the combination of its pyridine, imidazole, and dioxaborolane groups. This unique structure allows for diverse chemical reactivity and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C14H18BN3O2 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]pyridine |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)12-9-18(10-17-12)11-6-5-7-16-8-11/h5-10H,1-4H3 |
InChI Key |
RXCGTXBUVUCTDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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